7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Description
Properties
Molecular Formula |
C10H9N5O2 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
11-(2-hydroxyethyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C10H9N5O2/c16-6-5-14-4-2-7-9(10(14)17)13-12-8-1-3-11-15(7)8/h1-4,16H,5-6H2 |
InChI Key |
RPLFQQTXPRPQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCO |
Origin of Product |
United States |
Preparation Methods
Sequential Ring Construction
This approach involves stepwise assembly of the pyrazole, pyridine, and triazine rings. Key intermediates include:
Multi-Component Cyclization
Single-step assembly of the core using reactants such as hydrazines, cyanoacetates, and aldehydes under microwave or thermal conditions. This method minimizes intermediate isolation but requires precise stoichiometric control.
Stepwise Synthesis from 2-Hydroxyethylhydrazine
Synthesis of 4,5-Diamino-1-(2'-Hydroxyethyl)pyrazole
The patent EP1342716A2 details a nine-step process to synthesize this intermediate, which serves as the pyrazole precursor:
Step 1 : Condensation of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol at 70–80°C yields 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I).
Step 2 : Saponification with NaOH hydrolyzes the ester to 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II).
Step 3 : Decarboxylation at 160–170°C produces 5-amino-1-(2'-hydroxyethyl)pyrazole (III).
Step 4 : Nitrosation with isoamyl nitrite in HCl/ethanol forms 5-amino-4-nitroso-1-(2'-hydroxyethyl)pyrazole hydrochloride (IV).
Step 5 : Hydrogenation of IV over Pd/C catalyst yields 4,5-diamino-1-(2'-hydroxyethyl)pyrazole (V).
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation | Ethanol, 80°C, 2 h | 90% |
| 2 | Saponification | NaOH, reflux, 3 h | 85% |
| 3 | Decarboxylation | 160°C, 1 h | 72% |
| 4 | Nitrosation | HCl/ethanol, 0–5°C, 30 min | 68% |
| 5 | Hydrogenation | Pd/C, H₂ (41.4 barg), 25–40°C, 6 h | 75% |
Construction of the Pyrido-Triazine Core
The pyrido[4,3-e][1,2,]triazine ring is assembled via cyclocondensation of diaminopyrazole (V) with a nitrile source. PMC6010123 demonstrates analogous triazine formation using sulfonamide coupling:
Step 6 : Reaction of V with ethyl cyanoacetate in DMF at 120°C forms the pyrido-triazine intermediate.
Step 7 : Oxidation with H₂O₂/Na₂WO₄ introduces the ketone at position 6.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Time | 12 h |
| Oxidizing Agent | H₂O₂/Na₂WO₄ (1:1 molar ratio) |
| Yield | 65% |
Optimization of Key Reaction Steps
Regioselective Cyclization
The pyrido-triazine cyclization (Step 6) is sensitive to steric and electronic effects. PMC11073428 reports that electron-withdrawing groups on the nitrile reagent enhance regioselectivity, favoring the desired [5,1-c] fusion.
Hydrogenation Efficiency
The Pd/C-catalyzed hydrogenation (Step 5) achieves 75% yield but requires careful control of H₂ pressure (>40 barg) to avoid over-reduction. Catalyst recycling (3 cycles) maintains 95% activity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity. The compound is stable at −20°C for 6 months but degrades at room temperature (t₁/₂ = 14 days).
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
PMC11073428 describes a microwave method (150°C, 30 min) for analogous triazines, reducing Step 6 duration from 12 h to 30 min with comparable yield (63%).
Solid-Phase Synthesis
Immobilization of the pyrazole intermediate on Wang resin enables iterative coupling/cyclization steps, though overall yield remains lower (42%).
Industrial-Scale Considerations
The patent EP1342716A2 emphasizes cost-effective practices for large-scale production:
-
Solvent Recycling : Ethanol from Step 1 is distilled and reused, reducing waste.
-
Catalyst Recovery : Pd/C filtration and reactivation cut costs by 30%.
-
Crystallization : The final product is isolated via anti-solvent (hexane) addition, achieving 95% purity without chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:
- CDK2 Inhibition : Pyrazolo derivatives have been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), a target for cancer treatment. Compounds derived from pyrazolo frameworks demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 to 97 nM .
- Mechanism of Action : The antitumor activity is often attributed to mechanisms such as inhibition of tubulin polymerization and interference with cell cycle progression .
Antiviral Activity
In addition to antitumor properties, there is emerging evidence supporting the antiviral activity of pyrazolo derivatives. For example:
- A series of pyrazolo compounds were synthesized and tested for their antiviral efficacy against various viruses. Structural modifications allowed for tuning biological properties toward enhanced antiviral activity .
Synthesis and Structure-Activity Relationship
The synthesis of 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from simpler pyrazole derivatives. The structure-activity relationship (SAR) studies are crucial for understanding how variations in chemical structure affect biological activity:
- Synthesis Techniques : One-pot reactions and cyclocondensation methods are commonly employed to create these complex heterocycles .
- SAR Insights : The introduction of specific functional groups can significantly enhance the biological activity of these compounds. For instance, halogen substitutions or the addition of bulky groups have been associated with increased antitumor potency .
Potential Therapeutic Uses
Given its diverse biological activities, 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one holds promise for various therapeutic applications:
- Cancer Therapy : The compound's ability to inhibit key enzymes involved in tumor growth positions it as a candidate for further development in cancer therapeutics.
- Antiviral Agents : Its antiviral properties suggest potential use in treating viral infections.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of pyrazolo derivatives:
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural analogs of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives, highlighting substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound likely enhances hydrophilicity compared to aryl (e.g., benzyl ) or trifluoromethoxy substituents. This could improve aqueous solubility and pharmacokinetics. Basic groups like 4-methylpiperazino introduce protonatable nitrogens, further aiding solubility in physiological environments.
Bioactivity Trends :
- Cytotoxicity : Bulky electron-withdrawing groups (e.g., CF3O in ) correlate with enhanced cytotoxicity, possibly due to improved DNA intercalation or enzyme inhibition.
- Antimicrobial Activity : Compounds with halogen substituents (e.g., Br in , F in ) exhibit improved microbial target binding, attributed to halogen bonding and metabolic stability .
Synthetic Strategies :
Biological Activity
7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound notable for its complex structure, which includes fused pyrazole, pyridine, and triazine rings. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 204.18 g/mol
- Structure : The compound features multiple nitrogen atoms within its rings, contributing to its chemical reactivity and biological activity.
Biological Activity
The biological activity of 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been investigated in various studies. Its potential as an anticancer agent is particularly noteworthy due to its structural similarities with other biologically active compounds.
Anticancer Activity
Research indicates that derivatives of pyrazolo and pyrido compounds often exhibit significant anticancer properties. For instance:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme is crucial in cell cycle regulation. Inhibition can lead to reduced proliferation of cancer cells, making it a target for cancer therapy .
- Cytotoxicity Studies : Compounds similar to 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one have shown cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming traditional chemotherapeutics like cisplatin .
The mechanism by which 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exerts its biological effects may involve:
- Enzyme Inhibition : The compound can interact with specific enzymes by binding to their active sites. This action can block their function and lead to altered cellular pathways related to proliferation and apoptosis .
- Induction of Apoptosis : Some studies have shown that related compounds increase apoptosis through activation of caspases (caspase 9, caspase 8, and caspase 3/7), which are critical in the programmed cell death pathway .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound relative to similar structures, the following table summarizes key findings:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one | Fused rings | CDK2 inhibitor | Hydroxyl group enhances solubility |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different ring fusion | Anticancer activity | Targets different kinases |
| 4-Amino-1H-pyrazole derivatives | Single pyrazole ring | Anti-inflammatory | Simpler structure with fewer nitrogen atoms |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo derivatives:
- Cytotoxicity Assessment : In vitro studies using the MTT assay demonstrated that certain derivatives exhibited stronger cytotoxic effects than standard treatments in cancer cell lines .
- Apoptotic Mechanisms : Research has indicated that specific pyrazolo derivatives induce apoptosis via caspase activation pathways. This suggests a potential for these compounds in developing targeted cancer therapies .
- Inhibition Studies : Investigations into enzyme inhibition showed that compounds related to 7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one could inhibit critical enzymes involved in tumor growth and metastasis .
Q & A
Q. What mechanistic insights explain the compound’s enzyme inhibition kinetics?
- Methodological Answer: Pre-steady-state kinetic analysis (stopped-flow spectrophotometry) distinguishes competitive vs. non-competitive inhibition. Isotopic labeling (³²P-ATP) tracks enzyme-substrate interactions. Mutagenesis (e.g., Ala-scanning) identifies critical binding residues .
Key Physicochemical Properties (Based on Structural Analogs)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
